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Abstract
PNB-001 (also known as GPP-Balacovin) is a novel, first-in-class small molecule therapeutic

with a unique dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor

agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This profile confers potent

anti-inflammatory and immunomodulatory properties, which have been investigated in a range

of therapeutic areas, including inflammatory bowel disease (IBD), inflammatory pain, and most

notably, as a treatment for moderate COVID-19.[3] Preclinical studies have demonstrated its

efficacy in various animal models, and it has progressed through Phase I and II clinical trials,

with a Phase III trial initiated for COVID-19.[1] This technical guide provides a comprehensive

overview of the discovery and development of PNB-001, summarizing key preclinical and

clinical data, outlining experimental methodologies, and visualizing its mechanism of action and

development workflow.

Introduction
The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their

respective receptors, CCK-A and CCK-B, plays a crucial role in regulating gastrointestinal

function and neurotransmission. The CCK-B receptor, also known as the gastrin receptor, is

implicated in gastric acid secretion and cell proliferation, while the CCK-A receptor is involved

in gallbladder contraction and pancreatic secretion. Dysregulation of the CCK system has been
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linked to various pathological conditions, including inflammatory disorders and certain types of

cancer.[3]

PNB-001 was developed as a selective antagonist of the CCK-B receptor, with the aim of

modulating inflammatory pathways. Its unique dual action as a CCK-A agonist was a key

discovery during its development, contributing to its distinct pharmacological profile.[1][2]

Preclinical Development
In Vitro Studies
Binding Affinity and Potency:

PNB-001 has demonstrated high binding affinity and potency for the CCK-B (CCK2) receptor.

In radioligand binding assays, PNB-001 was shown to be a potent antagonist of the CCK-B

receptor.

Parameter Value Receptor Assay Type Reference

IC50 20 nM CCK2
Radioligand

Binding Assay

Potency vs.

Standard

10 times more

potent
CCK2

Isolated Tissue

Assay

Experimental Protocol: Isolated Tissue Assay (General Description)

Tissue Preparation: An appropriate isolated tissue preparation expressing the CCK-B

receptor is utilized.

Agonist: CCK-5 is used as an agonist to stimulate the tissue.

Antagonist: The antagonizing properties of PNB-001 are confirmed by its ability to block the

effects of the agonist. The potency is compared to a standard CCK-B antagonist, L-365,260.

Note: Specific details of the protocol, such as tissue source, buffer compositions, and

incubation times, are not publicly available.
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In Vivo Studies
Inflammatory Bowel Disease (IBD):

In a rat model of indomethacin-induced IBD, PNB-001 was highly effective at reducing

inflammation and damage to gastrointestinal tissues. The effects were compared to the positive

control, prednisolone.

Animal Model Doses of PNB-001 Outcome Reference

Rat (Indomethacin-

induced IBD)

5 mg/kg and 20 mg/kg

p.o.

Extremely effective in

reducing inflammation

and IBD-dependent

damage.

Experimental Protocol: Indomethacin-Induced IBD Model in Rats (General Description)

Induction: IBD is induced in rats through the administration of indomethacin.

Treatment: PNB-001 is administered orally at specified doses.

Assessment: The efficacy of PNB-001 is evaluated by observing the reduction in

inflammation and tissue damage in the gastrointestinal tract.

Note: Specific details of the protocol, such as the strain of rats, duration of treatment, and

specific assessment parameters, are not publicly available.

Pain Models:

PNB-001 demonstrated significant analgesic effects in preclinical pain models.

Animal Model PNB-001 Dose Comparison Outcome Reference

Rat (Formalin-

induced pain)
Not specified Morphine

Extremely

effective in both

neuropathic and

inflammatory

pain phases.
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Experimental Protocol: Formalin-Induced Pain Model in Rats (General Description)

Induction: Pain is induced by injecting formalin into the paw of the rats, which elicits a

biphasic pain response (neurogenic and inflammatory).

Treatment: PNB-001 is administered, and its analgesic effect is compared to that of

morphine.

Assessment: The reduction in pain behaviors (e.g., flinching, licking) is measured.

Note: Specific details of the protocol are not publicly available.

Pharmacokinetics and ADME
Pharmacokinetic studies in rats revealed a rapid absorption and a relatively long half-life,

although with low bioavailability.

Species Dose Tmax t1/2
Bioavaila
bility

Microsom
al Half-
life

Referenc
e

Rat
20 mg/kg

p.o.
40 min 9 h Low 1.20 min

Dog - - - - ~12 min

Human - - - - ~12 min

ADME Properties:

Parameter Result Reference

CYP Inhibition (3A4, 2C9, 1A2) No inhibition up to 10 µM

CYP Inhibition (2C19) No inhibition up to 3 µM

Plasma Protein Binding (Rat &

Human)
97%

Caco-2 Permeability High permeability, not effluxed
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Clinical Development
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and

pharmacokinetics of PNB-001.

Study Type Population Dose Range Key Findings Reference

Single Ascending

Dose (SAD)

74 healthy

subjects
25-1500 mg Extremely safe.

Multiple

Ascending Dose

(MAD)

74 healthy

subjects

50, 100, and 200

mg

Very safe, target

plasma

concentrations

reached. Mild

AEs (vomiting,

transient ALT

increase at high

dose).

Experimental Protocol: Phase I Clinical Trials (General Description)

SAD Study: Healthy volunteers receive a single dose of PNB-001, with the dose escalated in

subsequent cohorts to determine the maximum tolerated dose.

MAD Study: Healthy volunteers receive multiple doses of PNB-001 over a period of time to

assess its safety and pharmacokinetic profile upon repeated administration.

Assessments: Safety is monitored through the recording of adverse events, clinical

laboratory tests, vital signs, and ECGs. Pharmacokinetic parameters are determined from

plasma concentrations of the drug.

Note: Detailed protocols for these trials are not publicly available.

Phase II Clinical Trial (COVID-19)
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A multi-center, randomized, open-label Phase II trial was conducted to evaluate the efficacy

and safety of PNB-001 in patients with moderate COVID-19 infection.

Parameter Details Reference

Trial Design

Multi-center, randomized,

parallel-group, comparative,

open-label

Patient Population
40 patients with moderate

COVID-19

Treatment Arms

1. PNB-001 (100 mg orally) +

Best Care (BC) (n=20) 2. Best

Care (BC) alone (n=20)

Primary Endpoint

Change in the 8-point WHO

Ordinal Scale score for

COVID-19 from baseline to

day 15.

Key Results

Significant clinical

improvement in the PNB-001 +

BC arm (P=0.042). Significant

reduction in ESR, CRP, IL-6,

and N/L ratio by Day 15.

Increased lymphocytes and

reduced neutrophils in the

PNB-001 + BC arm.

Safety

Well tolerated. Overall safety

profile was better in the PNB-

001 + BC arm.

Experimental Protocol: Phase II COVID-19 Trial (General Description)

Patient Selection: Patients with moderate COVID-19 infection were randomized into two

arms.
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Treatment: The investigational arm received 100 mg of PNB-001 orally in addition to the

standard of care, while the control arm received only the standard of care.

Efficacy Assessment: The primary measure of efficacy was the change in the WHO Ordinal

Scale score. Secondary endpoints included changes in inflammatory markers and clinical

outcomes.

Safety Assessment: Adverse events were monitored throughout the study.

Note: A more detailed protocol may be available in the cited medRxiv preprint.

Phase III Clinical Trial
Following the positive results of the Phase II trial, a Phase III clinical trial for PNB-001 in

hospitalized COVID-19 patients with oxygen support was initiated in India.[1]

Mechanism of Action and Signaling Pathways
PNB-001's therapeutic effects are attributed to its dual modulation of the CCK receptor system.

CCK-B Receptor Antagonism:

By blocking the CCK-B (gastrin) receptor, PNB-001 is thought to inhibit pro-inflammatory

signaling pathways. Gastrin, upon binding to the CCK-B receptor, can trigger the release of

histamine, which in turn stimulates gastric acid secretion. In inflammatory conditions, this

pathway may be overactive, and its inhibition by PNB-001 could contribute to its anti-

inflammatory effects.

Cell Membrane

CCK-B Receptor Histamine Release
Blocked by PNB-001

Gastrin

PNB-001
Antagonism

Pro-inflammatory Effects
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PNB-001 antagonism of the CCK-B receptor signaling pathway.

CCK-A Receptor Agonism:

The agonistic activity of PNB-001 on the CCK-A receptor is believed to contribute to its

immunomodulatory effects. Activation of CCK-A receptors can stimulate various downstream

signaling cascades, potentially leading to the regulation of immune cell function and a reduction

in the cytokine storm associated with severe inflammatory responses, such as in COVID-19.

Cell Membrane

CCK-A Receptor Downstream Signaling
(e.g., Gq/11, PLC, PKC)PNB-001

Agonism
Immunomodulation Anti-inflammatory Effects

Click to download full resolution via product page

PNB-001 agonism of the CCK-A receptor signaling pathway.

Discovery and Development Workflow
The development of PNB-001 followed a logical progression from preclinical research to clinical

evaluation.
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Discovery & Lead Optimization
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Logical workflow of PNB-001 discovery and development.

Conclusion
PNB-001 (GPP-Balacovin) is a promising therapeutic candidate with a novel dual mechanism

of action that has shown significant potential in preclinical and clinical studies for the treatment

of inflammatory conditions, particularly moderate COVID-19. Its ability to modulate the CCK
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receptor system provides a unique approach to controlling inflammation and promoting immune

homeostasis. The successful completion of Phase II trials and the initiation of a Phase III study

underscore its potential as a valuable addition to the therapeutic arsenal against inflammatory

diseases. Further research will be crucial to fully elucidate its therapeutic benefits and potential

applications in other indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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